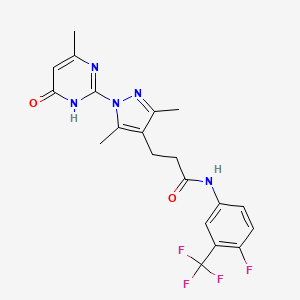

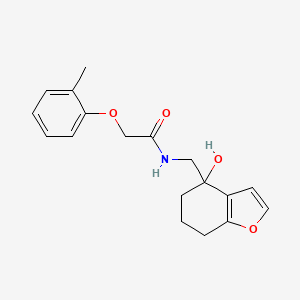

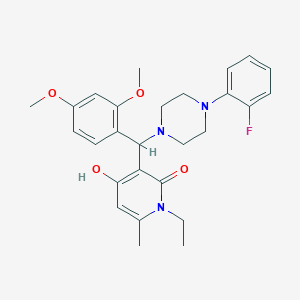

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a 2,4-diarylquinoline derivative . Diarylquinoline molecules are known for their anticancer, antitubercular, antifungal, and antiviral activities . They are an integral component of various bioactive agents, displaying a wide range of biological activity .

Synthesis Analysis

The compound was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as available starting reagents through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis .Chemical Reactions Analysis

The compound was synthesized through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .Physical And Chemical Properties Analysis

The physicochemical parameters (Lipinski’s descriptors) of the compound were calculated using the Molinspiration Cheminformatics software . The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .Scientific Research Applications

Herbicide Use

- Chloroacetamide as a Herbicide: Chloroacetamide derivatives, such as alachlor and metazachlor, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops including cotton, brassicas, maize, and soybeans. They inhibit fatty acid synthesis in algae, as studied in Scenedesmus Acutus (Weisshaar & Böger, 1989).

Antipsychotic Potential

- Novel Antipsychotic Agents: Certain pyrazol acetamide derivatives have shown potential as antipsychotic agents. For instance, compounds reducing spontaneous locomotion in mice without interacting with dopamine receptors have been explored for their antipsychotic-like profiles (Wise et al., 1987).

Structural Analysis

- Molecular Conformations: Studies on 4-antipyrine derivatives, which include 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, have revealed insights into different molecular conformations and hydrogen bonding in crystalline structures (Narayana et al., 2016).

Hydrolysis Studies

- Heterolysis of Pyrazol Derivatives: The acid and base-catalyzed hydrolysis of chloroacetamide derivatives like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide have been studied, yielding insights into chemical structure changes and reaction pathways (Rouchaud et al., 2010).

Antimicrobial and Antitumor Activities

- Synthesis and Evaluation for Antimicrobial and Antitumor Activities: New pyrazole derivatives based on acetamide structures have been synthesized and evaluated for their antimicrobial and antitumor properties, demonstrating the potential for medical applications (Gouda et al., 2010).

Nonlinear Optical Properties

- Nonlinear Optical Behavior: Investigations into the nonlinear optical properties of acetamide structures, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been conducted to understand their potential in photonic devices like optical switches and modulators (Castro et al., 2017).

Future Directions

The compound could be further explored for its potential biological activities given its increased lipophilicity and thus permeability, which is an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

properties

IUPAC Name |

2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3/c1-25(2)21-17(14-5-7-15(22)8-6-14)12-26(24-21)13-20(27)23-16-9-10-18(28-3)19(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVHTTHYSGBMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)